molecular formula C20H25N3O3S B2928622 N'-[(2-methoxyphenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946247-97-8

N'-[(2-methoxyphenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2928622
CAS No.: 946247-97-8
M. Wt: 387.5
InChI Key: GGRPSWLMUPAGDZ-UHFFFAOYSA-N
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Description

The compound N'-[(2-methoxyphenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative. Its core ethanediamide backbone (N-C(O)-C(O)-N) is substituted with two distinct moieties:

  • A 2-methoxyphenylmethyl group attached to one nitrogen.
  • A 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl group attached to the other nitrogen.

The 2-methoxyphenyl group may enhance lipophilicity and influence binding affinity through π-π stacking .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-26-18-7-3-2-6-15(18)12-21-19(24)20(25)22-13-17(16-8-11-27-14-16)23-9-4-5-10-23/h2-3,6-8,11,14,17H,4-5,9-10,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRPSWLMUPAGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methoxyphenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methoxybenzylamine and 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine. These intermediates are then coupled using reagents like ethyl chloroformate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methoxyphenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules from the evidence, focusing on substitutions, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Features Inferred Properties/Bioactivity Reference
Target Compound - 2-Methoxyphenylmethyl
- 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl
Ethanediamide backbone; sulfur (thiophene), nitrogen (pyrrolidine) High lipophilicity (logP); potential CNS activity due to pyrrolidine and thiophene
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide - 2-Methoxy-4-methylbenzyl
- 2-(Pyridin-2-yl)ethyl
Oxalamide backbone; pyridine ring Moderate solubility (pyridine’s polarity); possible kinase inhibition
N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea - 2-Methoxyphenyl
- Pivaloyl (2,2-dimethylpropanoyl)
Thiourea backbone (N-C(S)-N) Enhanced hydrogen bonding (thiourea); lower metabolic stability vs. ethanediamides
N-Pyrrolidino Isotonitazene - Benzimidazole core
- 2-(Pyrrolidin-1-yl)ethyl
Nitazene analog; pyrrolidine side chain Opioid receptor agonism (µ-opioid); high potency but safety concerns
SzR-109 (N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide) - Pyrrolidin-1-yl-ethyl
- Morpholinomethyl-hydroxyquinoline
Quinoline carboxamide; tertiary amines Stimulation of immune cells (e.g., U937 cells); immunomodulatory potential

Key Structural and Functional Differences

Backbone Variability :

  • The target compound’s ethanediamide backbone differs from oxalamides (e.g., ) and thioureas (). Ethanediamides lack the sulfur atom present in thioureas, reducing hydrogen-bonding capacity but improving metabolic stability .
  • Nitazenes () use a benzimidazole core, which confers rigidity and high receptor affinity, unlike the flexible ethanediamide structure.

Substituent Effects: Thiophene vs. Pyrrolidine vs. Morpholine: The pyrrolidine group (5-membered ring) in the target compound is less polar than morpholine (6-membered, oxygen-containing), favoring hydrophobic interactions in biological systems .

Bioactivity Inference: The pyrrolidine-thiophene combination in the target compound is structurally unique. Pyrrolidine is common in CNS-active drugs (e.g., N-Pyrrolidino Isotonitazene, ), suggesting possible neuromodulatory effects. Thiophene’s electron-rich nature may facilitate π-stacking with aromatic residues in receptors . In contrast, SzR-109 () incorporates a quinoline carboxamide and morpholine, likely targeting immune cells rather than neuronal receptors .

Research Findings and Gaps

  • Physicochemical Data : Exact molecular weight, logP, and solubility data for the target compound are unavailable in the evidence. These properties could be computationally estimated based on analogs.
  • Synthetic Routes : Thioamide synthesis methods () may inform the preparation of the ethanediamide backbone, though the target compound requires selective functionalization of its asymmetric substituents .
  • Biological Studies: No direct activity data are provided. Comparative studies with nitazenes () or immunomodulators () could clarify its pharmacological profile.

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